molecular formula C19H18N4O4S2 B2389390 2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 850915-63-8

2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2389390
CAS No.: 850915-63-8
M. Wt: 430.5
InChI Key: OJMNFYFGJBOFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, a derivative of thieno[3,2-d]pyrimidine, has been investigated for its antitumor properties. A study by Hafez and El-Gazzar (2017) found that thieno[3,2-d]pyrimidine derivatives displayed potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin. This suggests the compound's potential as a candidate for cancer therapy (Hafez & El-Gazzar, 2017).

Inhibitors of Key Enzymes

The compound is also explored as an inhibitor of crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Gangjee et al. (2008) synthesized derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine as potential dual inhibitors of TS and DHFR. These compounds demonstrated moderate to potent inhibitory activities against these enzymes, indicating their potential in drug development (Gangjee et al., 2008).

Antimicrobial Properties

Research also indicates the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of novel pyrimidine-triazole derivatives against bacterial and fungal strains. These compounds showed significant activity, highlighting their potential in antimicrobial therapy (Majithiya & Bheshdadia, 2022).

Antioxidant, Analgesic, and Anti-Inflammatory Actions

Further studies have been conducted to assess the compound's antioxidant, analgesic, and anti-inflammatory potential. Faheem (2018) investigated the computational and pharmacological potential of novel derivatives, including thieno[3,2-d]pyrimidines, for their toxicity, tumor inhibition, and antioxidant properties. These studies indicate the compound's multifaceted pharmacological applications (Faheem, 2018).

Synthesis and Characterization

The synthesis and characterization of thieno[3,2-d]pyrimidine derivatives have been extensively studied. Zaki et al. (2017) detailed the synthesis of new derivatives and their spectral characterization, which is fundamental in understanding their chemical properties and potential therapeutic applications (Zaki et al., 2017).

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-11-9-15(22-27-11)21-16(24)10-29-19-20-14-7-8-28-17(14)18(25)23(19)12-3-5-13(26-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMNFYFGJBOFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.